N-(2-thienylmethyl)urea

Description

Contextualization of the Urea (B33335) and Thiophene (B33073) Structural Motifs in Chemical Research

The urea and thiophene moieties are independently recognized as "privileged structures" in medicinal and synthetic chemistry. nih.govrsc.org Their frequent appearance in bioactive compounds and versatile reactivity make them cornerstones of modern drug discovery and materials science.

The urea functionality is central to numerous bioactive compounds and clinically approved drugs. researchgate.net Its defining feature is the ability to form stable hydrogen bonds with biological targets like proteins, enzymes, and receptors, acting as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This capacity is crucial for establishing specific drug-target interactions, which can modulate potency and selectivity. nih.gov Beyond pharmaceuticals, urea derivatives are used in agriculture as fertilizers and in the development of novel materials. mdpi.comrdar.camdpi.com

Thiophene is a five-membered, sulfur-containing heterocyclic compound with the formula C₄H₄S. wikipedia.orgnumberanalytics.com It is an aromatic ring system that shares many chemical and physical properties with benzene (B151609). britannica.com This similarity allows the thiophene ring to often act as a bioisostere for a benzene ring in biologically active compounds, sometimes leading to improved activity or better pharmacokinetic profiles. wikipedia.org Thiophenes are important building blocks for a wide range of pharmaceuticals and agrochemicals. wikipedia.org The sulfur atom in the ring influences its electronic properties, making it a versatile component in the synthesis of complex molecules and thiophene-based polymers used in materials science for organic electronics. numberanalytics.com The discovery of thiophene by Victor Meyer in 1882 as a contaminant in benzene was a significant moment in heterocyclic chemistry. wikipedia.orgderpharmachemica.com

Overview of the Chemical Entity N-(2-Thienylmethyl)urea

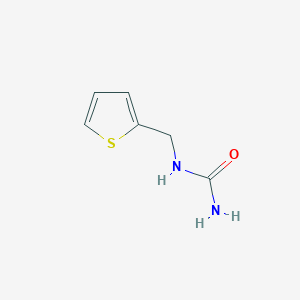

This compound, also known by its IUPAC name thiophen-2-ylmethylurea, is an organic compound that integrates the key features of both a urea and a thiophene moiety. nih.gov The molecule consists of a urea core where one of the nitrogen atoms is substituted with a 2-thienylmethyl group.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | thiophen-2-ylmethylurea | nih.gov |

| CAS Number | 219539-12-5 | nih.govchemicalbook.com |

| Molecular Formula | C₆H₈N₂OS | nih.govchemicalbook.comscbt.com |

| Molecular Weight | 156.21 g/mol | chemicalbook.comscbt.com |

Scope and Research Significance within Academic Disciplines

The significance of this compound in research stems primarily from its utility as a scaffold and building block in the synthesis of more complex molecules with potential applications in medicinal chemistry. The presence of both the hydrogen-bonding urea group and the bioisosteric thiophene ring makes it an attractive starting material for creating derivatives with tailored biological activities. nih.govresearchgate.netnih.gov

Research has shown that derivatives of this compound are investigated for various pharmacological properties. For instance, N-cyclohexyl-N'-[1-(2-thienylmethyl)-4-piperidyl]urea has been studied for its potential anticonvulsant activity. evitachem.com Other complex derivatives, such as N-(2,3-di-2-thienyl-6-quinoxalinyl)-N'-(2-furylmethyl)urea and N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea, highlight its role as a foundational structure in the assembly of diverse chemical entities. evitachem.comnih.gov Furthermore, its sulfonamide derivative, N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide, is listed in the DrugBank database, indicating its relevance in the context of drug development and research. drugbank.com

The academic interest in this compound and its analogues is rooted in the broader pursuit of new therapeutic agents. nih.govontosight.ai The combination of the thiophene ring, known to be present in drugs like the NSAID lornoxicam, and the urea moiety, a key feature in kinase inhibitors like sorafenib, provides a strategic starting point for designing novel compounds in drug discovery programs. researchgate.netwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

thiophen-2-ylmethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPGMIBBYIGDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Thienylmethyl Urea and Its Analogues

Direct Urea (B33335) Formation Approaches

Direct methods for the construction of the urea linkage remain a cornerstone of synthetic chemistry. These approaches are characterized by the straightforward reaction of an amine with a suitable carbonyl source.

Reaction of 2-Thiophenemethanamine with Urea or Isocyanates

The most conventional and widely employed method for the synthesis of N-substituted ureas, including N-(2-thienylmethyl)urea, involves the reaction of an amine with an isocyanate. commonorganicchemistry.comresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. In the context of this compound, 2-thiophenemethanamine is treated with a suitable isocyanate. The nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate is a facile process that readily affords the desired urea derivative.

Alternatively, urea itself can be used as a carbonyl source. rsc.org The reaction of 2-thiophenemethanamine with urea, typically under thermal conditions, can lead to the formation of this compound through a displacement of ammonia (B1221849). This method, while straightforward, may require more forcing conditions compared to the isocyanate route and can sometimes lead to the formation of symmetrical urea byproducts. A variation of this approach involves the reaction of amines with potassium cyanate (B1221674) under acidic conditions, which generates the isocyanate in situ. nih.gov

Table 1: Comparison of Direct Urea Formation Approaches

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate Addition | 2-Thiophenemethanamine, Isocyanate | Room temperature, various solvents (e.g., DMF, THF, DCM) commonorganicchemistry.com | High yields, mild conditions, readily available starting materials | Isocyanates can be toxic and moisture-sensitive |

| Urea Condensation | 2-Thiophenemethanamine, Urea | Elevated temperatures | Urea is an inexpensive and stable reagent rsc.org | Harsher conditions, potential for byproduct formation |

| In situ Isocyanate Generation | 2-Thiophenemethanamine, Potassium Cyanate, Acid | Aqueous conditions, heating nih.gov | Avoids handling of pure isocyanates | May require optimization to minimize side reactions |

Amination, Rearrangement, and Substitution Strategies for Urea Derivatives

Substitution strategies often involve the reaction of an amine with a carbamate (B1207046) derivative. For instance, isopropenyl carbamates have been shown to react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield and purity, avoiding the formation of symmetrical urea byproducts that can plague other methods. nih.gov Phenyl carbamates are also utilized, although their reactions can be more prone to reversibility. commonorganicchemistry.comgoogle.com These methods offer a versatile platform for the synthesis of a wide range of urea analogues.

Phosgene (B1210022) and Phosgene-Equivalent Mediated Syntheses

Due to the high toxicity of phosgene gas, significant efforts have been directed towards the development and utilization of safer, solid phosgene equivalents for the synthesis of ureas.

Utilization of N,N′-Carbonyldiimidazole (CDI)

N,N′-Carbonyldiimidazole (CDI) has emerged as a widely adopted and safer alternative to phosgene. nih.gov It is a stable, crystalline solid that facilitates the formation of ureas under mild conditions. The reaction typically proceeds in a two-step, one-pot manner. First, an amine, such as 2-thiophenemethanamine, reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine displaces the imidazole (B134444) moiety to generate the desired unsymmetrical urea. The order of addition of the amines is crucial for minimizing the formation of symmetrical urea byproducts. commonorganicchemistry.comcommonorganicchemistry.combiointerfaceresearch.com The byproducts of this reaction, carbon dioxide and imidazole, are generally benign and easily removed. researchgate.net

Alternative Carbonyl Sources in Urea Formation

Triphosgene (B27547), a crystalline solid, is another commonly used phosgene substitute that is easier and safer to handle than gaseous phosgene. commonorganicchemistry.comnih.gov It can be used to generate the isocyanate from 2-thiophenemethanamine in situ, which then reacts with another amine to form the unsymmetrical urea. asianpubs.orgmdpi.com However, it is important to note that triphosgene can decompose to form phosgene, so appropriate safety precautions are still necessary.

Other alternative carbonyl sources have also been explored. S,S-dimethyl dithiocarbonate has been employed as a phosgene substitute for the carbonylation of aliphatic amines in water. organic-chemistry.org Furthermore, carbon dioxide (CO2), an abundant and environmentally benign C1 source, has been utilized for the synthesis of unsymmetrical ureas. semanticscholar.orgnih.gov These reactions often require activation of the CO2 and the amine, and can be promoted by various catalytic systems.

Table 2: Phosgene and Phosgene-Equivalent Mediated Syntheses

| Carbonyl Source | Description | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene | Highly reactive gas | Efficient and versatile | Extremely toxic and difficult to handle |

| Triphosgene | Crystalline solid | Safer and easier to handle than phosgene commonorganicchemistry.comnih.gov | Can decompose to phosgene, still requires caution nih.gov |

| N,N′-Carbonyldiimidazole (CDI) | Crystalline solid | Safe, mild conditions, benign byproducts nih.govresearchgate.net | Order of addition is critical to avoid symmetrical byproducts commonorganicchemistry.com |

| S,S-Dimethyl Dithiocarbonate | Liquid | Can be used in aqueous media organic-chemistry.org | May have limited substrate scope |

| Carbon Dioxide (CO2) | Gas | Abundant, non-toxic, and renewable semanticscholar.orgnih.gov | Requires activation, may need specialized catalytic systems |

Metal-Catalyzed and Metal-Free Approaches for Unsymmetrical Urea Derivatives

The development of catalytic methods for the synthesis of unsymmetrical ureas has been an area of intense research, with both metal-catalyzed and metal-free strategies offering unique advantages.

Transition metal catalysis has provided efficient pathways for urea synthesis. For instance, palladium-catalyzed methods have been developed for the carbonylation of aryl iodides in the presence of an amine and sodium azide, with chromium hexacarbonyl serving as a safer carbonyl source than carbon monoxide. chemistryviews.org Copper-catalyzed benzylic C-H isocyanation followed by amine coupling has also been reported as a high-throughput method for synthesizing pharmaceutically relevant ureas. mdpi.com Iron-catalyzed dehydrogenative coupling of methanol (B129727) and amines represents another innovative approach to urea synthesis. mdpi.com

In parallel, metal-free approaches have gained significant traction. The use of hypervalent iodine reagents, such as PhI(OAc)2, has enabled the metal-free synthesis of unsymmetrical ureas through the coupling of amines with amides under mild conditions. mdpi.com This method avoids the use of potentially toxic transition metal catalysts. Furthermore, metal-free methods for the synthesis of unsymmetrical ureas from CO2 and amines have been developed, often employing organocatalysts and proceeding via isocyanate intermediates. semanticscholar.orgnih.gov These strategies align with the principles of green chemistry by avoiding heavy metals and utilizing a renewable carbon source.

Derivatization Strategies for this compound Analogues

The structural framework of this compound serves as a versatile scaffold for chemical modification, allowing for the systematic synthesis of diverse analogues. Derivatization strategies primarily focus on introducing a wide range of substituents at the N' position of the urea moiety, thereby modulating the compound's physicochemical and biological properties. A prevalent and highly effective method for achieving this is through the reaction of 2-(aminomethyl)thiophene with various isocyanates or isothiocyanates.

This approach facilitates the creation of extensive libraries of N'-substituted-N-(2-thienylmethyl)ureas and their corresponding thiourea (B124793) counterparts. The reaction is typically conducted in an aprotic solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), and often under reflux conditions to ensure completion. The versatility of this method stems from the commercial availability of a vast array of isocyanate building blocks, including aliphatic, aromatic, and heterocyclic variants. This allows for the introduction of diverse functional groups and structural motifs, enabling detailed structure-activity relationship (SAR) studies.

For instance, research into novel toll-like receptor 2 (TLR2) agonists has led to the synthesis of a series of N-alkyl-N'-(thiophen-2-yl)urea analogues. nih.gov Although these compounds possess a thiophen-2-yl scaffold directly attached to the urea nitrogen rather than a thienylmethyl group, the derivatization principles are directly applicable. In these studies, structural modifications were systematically explored by varying the substitution pattern on an N'-phenyl ring, demonstrating a common derivatization strategy. Key modifications included altering the position and electronic nature of substituents on the aromatic ring.

Another significant derivatization strategy involves multi-component reactions, such as the Biginelli reaction. This one-pot cyclocondensation reaction can be adapted to use N-substituted ureas, like this compound, with an aldehyde and a β-keto ester. organic-chemistry.org This methodology leads to the formation of highly functionalized dihydropyrimidinones, incorporating the thienylmethyl scaffold into a more complex heterocyclic system. The use of promoters like chlorotrimethylsilane (B32843) can enhance reaction yields and broaden the scope of applicable substrates. organic-chemistry.org

Furthermore, cyclization reactions represent a powerful tool for derivatizing the urea backbone itself. For example, N'-acyl or N'-alkenyl ureas can be synthesized by reacting the parent amine with appropriately functionalized isocyanates. These intermediates can then undergo intramolecular cyclization to form various heterocyclic structures, such as dihydrouracils, effectively rigidifying the structure and introducing new stereochemical features.

The table below illustrates common derivatization strategies for producing analogues based on the this compound scaffold, detailing the key reactants and the resulting general structures.

| Strategy | Key Reactants | General Structure of Analogue | Representative Analogue Class |

| N'-Alkylation/Arylation | 2-(Aminomethyl)thiophene + Substituted Isocyanate (R-N=C=O) | R-NH-C(O)NH-CH₂-(C₄H₃S) | N'-Alkyl/Aryl-N-(2-thienylmethyl)ureas |

| Thiourea Analogue Synthesis | 2-(Aminomethyl)thiophene + Substituted Isothiocyanate (R-N=C=S) | R-NH-C(S)NH-CH₂-(C₄H₃S) | N'-Substituted-N-(2-thienylmethyl)thioureas |

| Biginelli Reaction | This compound + Aldehyde (R¹-CHO) + β-Ketoester (R²-C(O)CH₂CO₂R³) | Dihydropyrimidinone ring fused with the urea moiety | N-(2-Thienylmethyl)-dihydropyrimidinones |

| Intramolecular Cyclization | 2-(Aminomethyl)thiophene + β-Bromopropionyl isocyanate | 1-(Thienylmethyl)dihydrouracil | Fused Heterocyclic Analogues |

These strategies provide a robust platform for generating a wide array of this compound analogues. The ability to systematically modify the N'-substituent, convert the urea to a thiourea, or embed the entire scaffold within a larger heterocyclic system allows for the fine-tuning of molecular properties for various research applications.

Sophisticated Spectroscopic and Analytical Characterization of N 2 Thienylmethyl Urea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N-(2-thienylmethyl)urea. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional 1H and 13C NMR spectra offer fundamental structural information for this compound. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.

In the 1H NMR spectrum , the protons of the thiophene (B33073) ring typically appear in the aromatic region (around 6.9-7.4 ppm). The methylene (B1212753) protons (CH2) adjacent to the thiophene ring and the urea (B33335) nitrogen would be expected to resonate further downfield (around 4.4 ppm) due to the deshielding effects of the aromatic ring and the electronegative nitrogen atom. The protons of the urea NH and NH2 groups would likely appear as broad signals, with their chemical shifts being sensitive to solvent and concentration.

The 13C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the urea moiety is characteristically found at a low field (around 158 ppm). The carbons of the thiophene ring would appear in the aromatic region (approximately 125-141 ppm), while the methylene carbon would be observed at a higher field (around 40 ppm).

Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H5 | ~7.2 | Doublet |

| Thiophene H3 | ~6.9 | Doublet of doublets |

| Thiophene H4 | ~6.9 | Doublet of doublets |

| Methylene (CH2) | ~4.4 | Doublet |

| Urea NH | Variable | Broad Singlet |

| Urea NH2 | Variable | Broad Singlet |

Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~158 |

| Thiophene C2 | ~141 |

| Thiophene C5 | ~127 |

| Thiophene C3 | ~125 |

| Thiophene C4 | ~125 |

| Methylene (CH2) | ~40 |

For more complex urea derivatives, or to unambiguously assign all signals in this compound, advanced two-dimensional (2D) NMR techniques are employed. These methods provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (H-H) couplings. For this compound, COSY would show correlations between the coupled protons on the thiophene ring, as well as a correlation between the methylene protons and the adjacent NH proton of the urea, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and directly attached carbons (C-H). An HSQC spectrum would definitively link each proton signal of the thiophene ring and the methylene group to its corresponding carbon signal in the 13C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HR-MS) is a soft ionization technique that allows for the accurate mass determination of molecules like this compound. This technique typically generates protonated molecules, [M+H]+. The high resolution of the measurement enables the determination of the elemental formula of the molecular ion, confirming the chemical composition of the synthesized compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing valuable structural information.

The fragmentation of N,N'-substituted ureas in ESI-MS/MS often follows characteristic pathways. A common fragmentation mechanism involves the cleavage of the C-N bond with the elimination of an isocyanate moiety. nih.gov

For this compound, the protonated molecule [C6H8N2OS+H]+ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Upon collision-induced dissociation (CID) in an MS/MS experiment, a plausible fragmentation pathway would involve the cleavage of the bond between the methylene group and the urea nitrogen. This would lead to the formation of a stable thienylmethyl carbocation. Another likely fragmentation would be the loss of ammonia (B1221849) from the urea moiety.

Plausible Fragmentation of this compound in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M+H]+ | Varies | NH3 | [M+H - NH3]+ |

| [M+H]+ | Varies | CH2NCO | [Thienyl-CH2]+ |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the urea group are expected to appear as a broad band in the region of 3200-3400 cm-1. The C=O stretching vibration of the urea is a strong and characteristic absorption, typically observed around 1650-1700 cm-1. The C-N stretching vibrations would be found in the 1400-1450 cm-1 region. The thiophene ring would also show characteristic C-H and C=C stretching vibrations. docbrown.infopw.edu.pl

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H (Urea) | Stretching | 3200-3400 |

| C=O (Urea) | Stretching | 1650-1700 |

| C-N (Urea) | Stretching | 1400-1450 |

| Aromatic C-H | Stretching | ~3100 |

| Aromatic C=C | Stretching | ~1600 |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the thiophene ring and the carbonyl group of the urea. The thiophene ring is known to absorb in the UV region. The presence of the urea group conjugated with the thienylmethyl system may lead to shifts in the absorption maxima compared to the individual chromophores. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional atomic arrangement of this compound in the solid state through single-crystal X-ray crystallography is a crucial step for a complete understanding of its physicochemical properties. This technique would provide precise information on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the crystalline environment. Furthermore, it would elucidate the supramolecular architecture, revealing how individual molecules are organized in the crystal lattice. However, at present, specific crystallographic data for this compound, including unit cell dimensions and space group, are not available in publicly accessible crystallographic databases.

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding

While the specific crystal structure of this compound has not been reported, the presence of the urea moiety strongly suggests that hydrogen bonding will be a dominant feature in its crystal packing. The urea group contains two N-H donor sites and one C=O acceptor site, making it a powerful motif for forming robust and directional hydrogen bonds.

It is anticipated that the molecules would self-assemble into well-defined hydrogen-bonded networks. Common hydrogen bonding patterns observed in urea derivatives include the formation of one-dimensional chains or tapes, as well as more complex two-dimensional sheets. The specific arrangement will be influenced by the steric and electronic properties of the 2-thienylmethyl substituent.

Computational and Theoretical Chemistry Investigations of N 2 Thienylmethyl Urea

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the electronic structure and related properties of N-(2-thienylmethyl)urea. These ab initio and density functional theory (DFT) calculations provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine its optimized molecular geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of atoms in the molecule's most stable energetic state.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Similar Organic Molecules

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene (B33073) Derivatives | -5.5 to -6.5 | -2.0 to -3.0 | ~2.0 - 4.5 |

| Urea (B33335) Derivatives | -6.0 to -7.0 | -0.5 to -1.5 | ~4.5 - 6.5 |

Note: This table presents typical ranges for related classes of compounds and is for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. rasayanjournal.co.in It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. vlifesciences.com The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In contrast, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially on the sulfur atom of the thiophene ring, making these sites attractive to electrophiles. Positive potential would be expected around the hydrogen atoms of the amine groups, indicating their susceptibility to nucleophilic attack. researchgate.net These maps provide a clear, intuitive picture of the molecule's reactive surface. biointerfaceresearch.com

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and how it moves over time.

Conformational analysis of this compound would involve identifying the different stable arrangements of the molecule that arise from rotation around its single bonds. DFT calculations can be used to determine the relative energies of these conformers. For similar urea derivatives, studies have shown that different conformers can have significantly different stabilities and properties. rsc.org

Molecular dynamics simulations provide a more dynamic picture, simulating the movement of atoms and molecules over a period of time. nih.gov MD simulations of urea and its derivatives in solution can reveal how the molecule interacts with its environment, including solvent molecules and potential biological targets. nih.gov These simulations can shed light on hydration patterns, hydrogen bonding networks, and the conformational changes the molecule undergoes in a dynamic environment. mdpi.com

Prediction and Interpretation of Spectroscopic Data via Computational Methods

Computational methods are highly effective in predicting and interpreting various types of spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating these spectra theoretically, researchers can aid in the analysis and assignment of experimental data.

For this compound, DFT calculations can be used to compute its vibrational frequencies. biointerfaceresearch.com These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to assign the observed peaks to specific vibrational modes of the molecule, such as the stretching and bending of C=O, N-H, and C-S bonds. nih.gov Theoretical calculations have been successfully used to interpret the vibrational spectra of various urea derivatives. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the HOMO-LUMO energy gap.

Structure-Property Relationships Derived from Theoretical Models

A key goal of computational chemistry is to establish relationships between the molecular structure of a compound and its macroscopic properties. For this compound, theoretical models can be used to derive valuable structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR) studies, for example, use computational descriptors to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.gov For urea and thiourea (B124793) derivatives, QSAR models have been developed to predict their activities, identifying key molecular features that influence their efficacy. researchgate.netnih.gov Descriptors used in such models can include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity, all of which can be calculated using computational methods. These models can then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of molecules with enhanced characteristics. vlifesciences.com

Bioisosteric Replacement Studies Utilizing Theoretical Calculations

In medicinal chemistry, bioisosteric replacement is a crucial strategy for optimizing drug candidates by substituting one functional group with another that retains similar physicochemical properties, thereby maintaining or improving biological activity while potentially altering metabolism, toxicity, or pharmacokinetics. The urea moiety in this compound is a prime candidate for such modifications due to its role in forming key hydrogen bond interactions with biological targets. nih.gov Theoretical and computational chemistry provide powerful tools to predict the viability of potential bioisosteres before undertaking synthetic efforts, saving significant time and resources.

Theoretical studies in this area primarily focus on evaluating how closely a proposed bioisostere mimics the electronic and steric properties of the original urea group. These investigations typically employ methods like Density Functional Theory (DFT) and other ab initio calculations to model the structures and properties of this compound and its hypothetical analogues. nih.govmdpi.com

A central aspect of these studies is the analysis of molecular geometry and electronic properties. For instance, calculations can determine if a bioisosteric replacement preserves the crucial hydrogen bond donor-acceptor pattern of the urea group. nih.gov The urea moiety features two N-H donor groups and a carbonyl oxygen acceptor, which are often essential for target binding. Theoretical calculations can predict the bond lengths, bond angles, and partial atomic charges of a proposed isostere to ensure these features are conserved.

One of the most common bioisosteric replacements for urea is the thiourea group, where the carbonyl oxygen is replaced by a sulfur atom. mdpi.com Theoretical studies comparing urea and thiourea aggregates have shown differences in their hydrogen-bonding patterns and stability, which can be dictated by cooperative interactions. researchgate.net For thiophene-containing derivatives specifically, DFT calculations have been used to analyze the electronic properties, such as ionization potential and electron affinity, providing insights into their reactivity and potential interactions. mdpi.com

Beyond thiourea, a variety of other functional groups have been investigated computationally as urea bioisosteres. These include, but are not limited to, squaramides, cyanoguanidines, and various five-membered heterocycles like oxadiazoles. nih.govnih.gov

Squaramides : This four-membered ring system is considered a non-classical bioisostere. Theoretical calculations have shown that its ability to form strong hydrogen bonds can effectively mimic the urea scaffold. nih.gov

Heterocycles : Molecular modeling of urea analogues where the core is replaced by rings such as 1,3,4-oxadiazole or 1,3,4-thiadiazole has been used to guide structure-activity relationship (SAR) studies. nih.gov These computational models can predict the spatial arrangement (rotamer preferences) of the pendant groups and highlight how the electronics of the heteroatoms impact molecular recognition and binding affinity. nih.gov

α-Fluoroenamides : In some cases, ab initio calculations have been performed to validate novel bioisosteres. For example, theoretical studies demonstrated that the α-fluoroenamide motif possesses geometric and electronic properties that are highly similar to those of the urea moiety it replaces. nih.gov

To quantify and compare these properties, researchers often generate data tables summarizing key computational parameters for the parent compound and its potential bioisosteres.

Table 1: Comparison of Calculated Quantum Chemical Parameters for Urea and Potential Bioisosteres This interactive table allows for the comparison of key quantum chemical parameters calculated for the urea moiety and its potential bioisosteres. These parameters are crucial in theoretical studies to predict the effectiveness of a bioisosteric replacement.

| Parameter | Urea Moiety | Thiourea Moiety | Squaramide Moiety | Significance in Bioisosterism |

| HOMO Energy (eV) | -6.5 to -7.5 | -5.8 to -6.8 | -6.2 to -7.2 | Indicates electron-donating ability; important for charge-transfer interactions. |

| LUMO Energy (eV) | 1.0 to 2.0 | 0.5 to 1.5 | 0.8 to 1.8 | Indicates electron-accepting ability; relevant for covalent bond formation or interaction with electron-rich residues. |

| Dipole Moment (Debye) | 3.5 to 4.5 | 4.0 to 5.0 | 5.0 to 6.5 | Influences solubility, membrane permeability, and electrostatic interactions with the target protein. |

| H-Bond Acceptor Strength | High | Moderate | High | Critical for mimicking the hydrogen bond network formed by the original urea carbonyl oxygen. |

| H-Bond Donor Count | 2 | 2 | 2 | Preservation of the number of hydrogen bond donors is often essential for maintaining binding affinity. |

Note: The values presented are typical ranges derived from computational studies on various molecular scaffolds and are for illustrative purposes. Actual values for this compound and its specific analogues would require dedicated DFT calculations.

Further computational analyses involve the generation of molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (negative potential, typically around oxygen or nitrogen atoms) and electron-poor (positive potential, around hydrogen atoms). By comparing the MEP maps of this compound with those of its proposed bioisosteres, researchers can visually assess whether the replacement maintains the electrostatic profile necessary for receptor recognition.

Research on Biological Activities and Mechanisms in Vitro and Pre Clinical in Vivo Models

Enzyme Inhibition Studies

The therapeutic potential of various chemical compounds is often rooted in their ability to selectively inhibit the activity of specific enzymes. Urea (B33335) derivatives, particularly those incorporating heterocyclic rings like thiophene (B33073), have been the subject of extensive research to evaluate their inhibitory effects against a range of enzymes implicated in various disease states. This section details the in vitro and pre-clinical in vivo research findings on the enzyme inhibition properties of N-(2-thienylmethyl)urea and related thiophene-containing urea derivatives.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046), leading to a significant increase in local pH. nih.gov This activity is a critical virulence factor for several pathogens, including Helicobacter pylori, contributing to conditions like peptic ulcers and gastric cancer. nih.gov Consequently, the inhibition of urease is a key therapeutic strategy.

Enzyme inhibitors can be broadly categorized as active-site directed or mechanism-based. nih.govbohrium.comresearchgate.net Urease inhibitors often function by interacting with the two nickel ions in the enzyme's active site. nih.govbohrium.comresearchgate.net Functional groups containing electronegative atoms such as oxygen, nitrogen, and sulfur can act as ligands, chelating the nickel ions and disrupting the enzyme's catalytic function. nih.govbohrium.com The urea moiety itself, present in this compound, can serve as a pharmacophore that mimics the natural substrate, allowing it to bind to the active site. The effectiveness of inhibition is also influenced by steric factors; bulky substituents can hinder the inhibitor's access to the binding pocket. nih.govbohrium.com

Kinetic studies are crucial for elucidating the mechanism of inhibition. For instance, analysis of Lineweaver-Burk plots can determine whether an inhibitor acts competitively, non-competitively, or in a mixed manner. nih.gov While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the general mechanism for urea-like inhibitors involves binding to the dinuclear nickel center, thereby blocking the hydrolysis of urea. d-nb.info

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes. unimedizin-mainz.demdpi.com There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). unimedizin-mainz.denih.gov While nNOS and eNOS are involved in neurotransmission and vascular homeostasis respectively, the overproduction of NO by iNOS is associated with inflammation and the pathogenesis of various diseases. unimedizin-mainz.demdpi.comnih.gov

Research has shown that urea can modulate NOS activity. Specifically, urea has been found to induce a dose-dependent inhibition of iNOS in lipopolysaccharide-stimulated mouse macrophages. nih.gov This inhibition is associated with a reduction in iNOS protein expression. nih.gov The mechanism involves the suppression of NO-mediated apoptosis, which can lead to enhanced macrophage proliferation. nih.gov This interaction highlights a potential pathway by which urea derivatives could influence inflammatory processes. The specific interactions of this compound with NOS isoforms would depend on its ability to access the enzyme's active site or modulate its expression, a subject that requires further dedicated investigation.

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.govyoutube.com The inhibition of these enzymes is an established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov

Several studies have demonstrated the potential of urea derivatives as inhibitors of these enzymes. A study on novel tetrahydrobenzo[b]thiophen-2-yl)urea derivatives, which share the thiophene-urea core structure with this compound, identified them as potent α-glucosidase inhibitors. sci-hub.box Kinetic analysis of the most active compounds from this series revealed a non-competitive inhibition mechanism against α-glucosidase. sci-hub.box This indicates that the inhibitors bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. sci-hub.box

The inhibitory activities of various thiophene-urea derivatives highlight the importance of the molecular structure in determining potency.

| Compound ID | α-Glucosidase IC50 (μM) | Inhibition Type |

| Derivative 8r | 0.11 ± 0.01 | Non-competitive |

| Derivative 8s | 0.15 ± 0.01 | Non-competitive |

| Acarbose (Control) | 750.0 ± 1.5 | Competitive |

Data adapted from studies on tetrahydrobenzo[b]thiophen-2-yl)urea derivatives, which are structurally related to this compound. sci-hub.box

Beta-glucuronidase is an enzyme that hydrolyzes β-D-glucuronic acid from glucuronide conjugates. nih.govnih.govscbt.com This process is significant in the metabolism and detoxification of various substances, including drugs and toxins. nih.govscbt.com Elevated levels of β-glucuronidase have been associated with certain pathologies, including liver damage and the reactivation of detoxified carcinogens in the gut. mdpi.com Therefore, inhibitors of this enzyme are of considerable interest. scbt.com

The inhibition of β-glucuronidase can prevent the deconjugation of glucuronidated compounds, affecting their bioavailability and toxicity. While specific studies focusing on this compound as a β-glucuronidase inhibitor are limited, the general class of compounds containing heterocyclic and urea motifs has been explored for activity against various enzymes. The mechanism of inhibition typically involves the inhibitor binding to the enzyme's active site, preventing the substrate from being hydrolyzed. nih.gov

Glycogen phosphorylase (GP) is a crucial enzyme in glucose metabolism, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. nih.govplos.org This process is vital for maintaining glucose homeostasis, and the inhibition of GP, particularly the liver isoform, is considered a promising strategy for controlling hyperglycemia in type 2 diabetes. nih.govplos.orgmdpi.com

| Compound | Glycogen Phosphorylase b Ki (μM) |

| N-(4-methylbenzoyl)-N'-(β-D-glucopyranosyl)urea | 2.3 |

| N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea | 0.93 ± 0.05 |

Data for related N-benzoyl-N'-glucopyranosyl urea derivatives. plos.orgnih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unibs.it They are involved in a wide array of physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, and cancer. unibs.itmdpi.com

Sulfonamides are the most prominent class of CA inhibitors. unibs.itnih.gov The thiophene ring is a key structural feature in many potent therapeutic agents, and thiophene-based sulfonamides have been shown to be powerful inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov These compounds exhibit inhibitory constants (Ki) in the nanomolar to micromolar range. nih.gov Molecular docking studies suggest that the thiophene and sulfonamide moieties play a significant role in enzyme inhibition, often through interactions outside the catalytic active site, indicating a noncompetitive mechanism. nih.gov

While this compound is a urea and not a sulfonamide, the established inhibitory activity of the thiophene scaffold against CAs suggests that thiophene-urea derivatives could also interact with these enzymes. The thiophene ring could position the urea functional group to interact with key residues in or near the active site, potentially modulating the enzyme's activity.

| Thiophene-based Sulfonamide | hCA-I Ki | hCA-II Ki | Inhibition Type |

| Derivative Series | 66.49 nM - 234.99 µM | 74.88 nM - 38.04 µM | Noncompetitive |

Inhibition data for a series of thiophene-based sulfonamides against human carbonic anhydrase I and II. nih.gov

Other Enzyme Target Modulations by Urea Derivatives

Urea derivatives featuring a thiophene scaffold have been investigated for their potential to modulate the activity of various enzymes beyond those typically associated with common diseases. The structural characteristics of the urea moiety, combined with the electronic properties of the thienyl group, allow these compounds to interact with the active or allosteric sites of enzymes, leading to either inhibition or activation.

One area of investigation has been the inhibition of α-glucosidase. A study on a series of (tetrahydrobenzo[b]thiophen-2-yl)urea derivatives revealed potent inhibitory activity against α-glucosidase. sci-hub.boxnih.gov The most potent compounds in this series, 8r and 8s , exhibited non-competitive inhibition, suggesting they bind to an allosteric site on the enzyme rather than the active site. sci-hub.boxnih.gov This was supported by molecular docking studies and fluorescence quenching experiments which confirmed direct binding to the enzyme. sci-hub.boxnih.gov The IC50 values for these compounds were significantly lower than that of the standard drug acarbose, indicating a high level of potency. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Tetrahydrobenzo[b]thiophen-2-yl)urea Derivatives

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 5a | 26.71 ± 1.80 | Not specified |

| 8r | 0.59 ± 0.02 | Non-competitive |

| 8s | 0.65 ± 0.03 | Non-competitive |

| Acarbose (Control) | 258.53 ± 1.27 | Competitive |

Furthermore, thiophen urea derivatives have been identified as a new class of hepatitis C virus (HCV) entry inhibitors. nih.gov A lead compound, J2H-1701 , was found to have potent antiviral activity against multiple HCV genotypes. nih.gov Docking studies suggest that these compounds may exert their effect by binding to the E2 envelope glycoprotein, a key protein in the HCV entry process. nih.gov

Urease is another enzyme target for which urea and thiourea (B124793) derivatives have shown inhibitory potential. researchgate.netnih.gov Urease is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The inhibitory activity of these derivatives is often attributed to their ability to interact with the nickel ions in the enzyme's active site. nih.gov

Antimicrobial Research

The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Urea derivatives, including those with a thienylmethyl moiety, have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. nih.govniscpr.res.inniscair.res.in

Several studies have documented the screening of urea derivatives against both Gram-positive and Gram-negative bacteria. nih.govniscpr.res.inniscair.res.in In one study, a series of novel urea derivatives were tested for their in vitro antibacterial activity. nih.gov While many compounds showed promising activity against Acinetobacter baumannii, their efficacy against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus was more varied. nih.gov

For instance, compounds 3c and 3g demonstrated moderate growth inhibition against K. pneumoniae, while compound 3k showed moderate activity against S. aureus. nih.gov However, most of the tested urea derivatives exhibited only poor to moderate growth inhibition against E. coli. nih.gov Another study on thiourea derivatives showed that compound TD4 had potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but no significant activity against Gram-negative bacteria like E. coli and K. pneumoniae. nih.gov

Table 2: Antibacterial Activity of Selected Urea Derivatives

| Compound | Escherichia coli (% Inhibition at 32 µg/mL) | Klebsiella pneumoniae (% Inhibition at 32 µg/mL) | Staphylococcus aureus (% Inhibition at 32 µg/mL) |

|---|---|---|---|

| 3c | 10.5 | 55.2 | 25.4 |

| 3g | 15.8 | 60.8 | 30.1 |

| 3k | 20.3 | 40.7 | 65.9 |

The antifungal potential of urea derivatives has also been explored. In the same study that evaluated antibacterial activity, the compounds were tested against the fungal pathogens Candida albicans and Cryptococcus neoformans. nih.gov The results indicated that most of the synthesized urea derivatives had poor growth inhibition against C. albicans. nih.gov However, compound 3a showed moderate growth inhibition against C. neoformans. nih.gov Other studies have also reported on the anti-cryptococcal activity of various compounds, highlighting the importance of finding new agents against this opportunistic yeast. nih.gov

Table 3: Antifungal Activity of Selected Urea Derivatives

| Compound | Candida albicans (% Inhibition at 32 µg/mL) | Cryptococcus neoformans (% Inhibition at 32 µg/mL) |

|---|---|---|

| 3a | 22.6 | 68.3 |

| 3b | 18.4 | 35.1 |

| 3q | 25.1 | 40.2 |

Anticancer Research

Urea derivatives, particularly those containing heterocyclic rings like thiophene, are a significant class of compounds in anticancer drug discovery. nih.gov Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer signaling, induction of apoptosis, and modulation of other cellular processes. nih.gov

Derivatives of thienopyrimidine urea have demonstrated potent cytotoxic effects against breast cancer cell lines. nih.gov In a study focused on the MCF-7 cell line, several synthesized compounds showed anticancer activity that was comparable to or even greater than the standard chemotherapeutic drug doxorubicin. nih.gov Specifically, compounds 9c , 9d , and 11b were identified as having significant anti-proliferative effects. nih.gov The IC50 value of compound 9c was found to be more potent than doxorubicin. nih.gov This particular compound was also found to be a potent inhibitor of VEGFR-2, a key receptor in angiogenesis. nih.gov

Table 4: In Vitro Cytotoxic Activity of Thienopyrimidine Urea Derivatives against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| 9c | 5.6 ± 0.4 |

| 9d | 7.2 ± 0.5 |

| 11b | 8.2 ± 0.6 |

| Doxorubicin (Control) | 8.5 ± 0.7 |

Apoptosis and Gene Expression: Thienopyrimidine urea derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.gov The most potent compound from one study, 9c , was found to significantly increase the expression of the tumor suppressor gene p53. nih.gov This, in turn, led to an elevation in the Bax/Bcl-2 ratio, a key indicator of apoptosis induction, and a significant increase in the level of active caspase-3, an executioner caspase. nih.gov These findings suggest that the compound triggers a cascade of events leading to programmed cell death. nih.gov The cell cycle analysis also revealed that treatment with this compound led to cell cycle arrest at the G2/M phase and an accumulation of cells in the pre-G1 phase, which is characteristic of apoptosis. nih.gov

Reactive Oxygen Species (ROS): Certain pomalidomide derivatives incorporating urea moieties have been shown to exert their anti-tumor effects by increasing the levels of reactive oxygen species (ROS) within cancer cells. mdpi.com Elevated ROS can induce cellular damage, including DNA damage, which can subsequently trigger apoptosis. mdpi.com In one study, compound 5d was found to inhibit cell proliferation and induce cell death in a concentration-dependent manner, which was correlated with an increase in cellular ROS levels and DNA damage. mdpi.com Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress. nih.gov

Glucose Uptake: Cancer cells are known to exhibit increased glucose uptake and a higher rate of glycolysis, a phenomenon known as the Warburg effect. mdpi.com This metabolic reprogramming is considered a hallmark of cancer and has led to the exploration of glucose uptake inhibitors as potential anticancer agents. mdpi.com While various compounds are being investigated for their ability to inhibit glucose transporters like GLUT1, specific studies detailing the effects of this compound derivatives on glucose uptake in cancer cells are not extensively available in the current literature.

Anti-inflammatory Research in Pre-clinical Models

Information specifically detailing the anti-inflammatory research of this compound in pre-clinical models is not available in the reviewed scientific literature.

Specific studies on the integrin receptor antagonism or the modulation of inflammatory pathways in animal models by this compound could not be identified in the reviewed scientific literature.

In Vitro Studies on Cellular Responses and Interactions

Urea, a structurally related compound, has been studied in in vitro models to understand its effects on neuronal cells, particularly in the context of uremic neuropathy, a condition affecting individuals with chronic kidney disease where urea levels are elevated. nih.govnih.gov These studies provide valuable insights into the potential neurological effects of urea-containing compounds.

In vitro studies using rat dorsal root ganglion neurons have demonstrated that exposure to urea can lead to both neuronal sensitization and degeneration. nih.gov Morphologically, urea-treated neurons exhibit degenerating neurites with swollen and retracted growth cones. nih.gov Functionally, urea treatment results in a dose-dependent sensitization of neurons. nih.gov For instance, capsaicin responses in urea-treated neurons were significantly increased, indicating a state of hyperexcitability. nih.gov This sensitization effect was observed to precede the morphological signs of neurite degeneration. nih.gov

The neurotoxic effects of high concentrations of urea are thought to be related to its chaotropic properties, which can disrupt the non-covalent bonds that maintain the tertiary structure of proteins, leading to protein unfolding and compromising neuronal structure and function. nih.gov

Key Findings from In Vitro Neuronal Studies with Urea:

| Parameter | Effect of Urea Treatment | Concentration | Reference |

| Neurite Length | Significantly reduced | 10 mmol/L and 50 mmol/L | nih.gov |

| Neuron Survival | Significantly reduced | 10 mmol/L and 50 mmol/L | nih.gov |

| Capsaicin Response | Significantly increased (sensitization) | 10 mmol/L and 50 mmol/L | nih.gov |

These findings suggest that elevated levels of urea can directly impact neuronal health and function, providing a potential mechanistic basis for the symptoms of uremic neuropathy. nih.gov

The thiophene ring, a key structural component of this compound, is a common moiety in many pharmaceutical compounds. acs.orgacs.orgnih.gov Its metabolism has been a subject of extensive research due to its potential for bioactivation into reactive metabolites. acs.orgacs.orgnih.gov

The oxidative metabolism of the thiophene ring is primarily mediated by cytochrome P450 (CYP) enzymes. acs.orgacs.orgnih.gov This process can lead to the formation of highly reactive electrophilic intermediates, namely thiophene S-oxides and thiophene epoxides. acs.orgacs.org These reactive metabolites can covalently bind to cellular macromolecules, such as proteins, which can lead to cellular damage and toxicity, particularly hepatotoxicity. acs.orgacs.org

An example of a drug where the thiophene moiety is bioactivated with toxic consequences is tienilic acid, which was withdrawn from the market due to cases of severe immune hepatitis. acs.orgacs.org Conversely, many drugs containing a thiophene ring are used safely without significant toxicity, highlighting the complex interplay of factors that determine the ultimate metabolic fate and safety profile of these compounds. acs.org

The thiophene ring is widely recognized as a "structural alert" in medicinal chemistry. acs.orgacs.orgnih.gov A structural alert is a chemical functional group or substructure that is known to be associated with a risk of forming reactive metabolites that can lead to toxicity. nih.gov The concern with the thiophene ring stems from its propensity to undergo metabolic oxidation to form reactive S-oxides and epoxides, as discussed in the previous section. acs.orgacs.orgnih.gov

Computational models have been developed to predict the likelihood of bioactivation for various structural alerts, including the thiophene ring. nih.gov These models take into account the electronic and steric properties of the molecule to estimate the probability of metabolism at the thiophene moiety versus other parts of the molecule. nih.gov Such in silico tools can help in the early stages of drug discovery to identify compounds that may have a higher risk of metabolic bioactivation and to guide the design of safer analogues. nih.gov

Oxidative Metabolism and Bioactivation Pathways of the Thiophene Moiety

Molecular Docking and Computational Ligand-Target Interaction Studies

Specific molecular docking and computational ligand-target interaction studies for this compound were not identified in the reviewed scientific literature. General computational methods are available to predict the interaction of ligands with protein receptors, which could be applied to this compound to explore its potential biological targets. nih.gov

Coordination Chemistry and Supramolecular Assembly Involving N 2 Thienylmethyl Urea

Metal Complexation Potential of Thiophene (B33073) and Urea (B33335) Moieties

The presence of both thiophene and urea groups within the N-(2-thienylmethyl)urea structure offers multiple potential coordination sites for metal ions. The specific binding mode is often influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

Thiophene Moiety: The sulfur atom in the thiophene ring is a soft donor and can coordinate to soft metal ions. While thiophene itself is a relatively weak ligand, its derivatives can form stable complexes. The coordination typically involves the sulfur atom's lone pair of electrons binding to the metal center.

Urea Moiety: The urea group is an ambidentate ligand, meaning it has two potential donor sites.

Oxygen Coordination: The most common mode of coordination for urea and its derivatives is through the carbonyl oxygen atom. destechpub.com This is because the oxygen atom is sp2 hybridized and has available lone pairs. destechpub.com This mode of binding is observed with a wide range of transition metals, including copper(II), zinc(II), nickel(II), and cobalt(II). iaea.orgnih.gov In these complexes, the C=O bond length may change, and this can be observed using infrared (IR) spectroscopy. destechpub.com

In this compound, the interplay between the thiophene's sulfur atom and the urea's oxygen or nitrogen atoms allows for various coordination possibilities, including acting as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal-organic architectures.

| Moiety | Potential Donor Atom(s) | Preferred Metal Ion Type | Typical Coordination Mode |

| Thiophene | Sulfur (S) | Soft metals (e.g., Ag(I), Au(I)) | Monodentate |

| Urea | Oxygen (O) | Hard/Borderline metals (e.g., Cu(II), Zn(II), Ni(II)) | Monodentate, Bridging destechpub.com |

| Urea | Nitrogen (N) | Varies (less common) | Monodentate, Bidentate (N,O-chelation) destechpub.comiaea.org |

Hydrogen Bonding Networks in Crystal Structures and Solution Phase

The urea functionality is a powerful and reliable structural motif for constructing ordered assemblies through hydrogen bonding. rsc.org The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This dual functionality allows N,N'-disubstituted ureas like this compound to form robust and predictable hydrogen-bonded networks. rsc.orgnih.gov

In the solid state, N,N'-disubstituted ureas commonly form one-dimensional hydrogen-bonded tapes or chains. digitellinc.com In this motif, each urea molecule donates two hydrogen bonds to two neighboring molecules and accepts two hydrogen bonds from two other neighbors, creating a self-complementary array. This leads to a characteristic catemer motif. The result is a highly ordered, tape-like structure that is a fundamental building block in crystal engineering. rsc.orgnih.gov

These interactions are not limited to the solid state and can persist in solution, leading to the formation of supramolecular polymers and gels. digitellinc.comnih.gov The strength and directionality of the urea-urea hydrogen bonds drive the self-assembly of individual molecules into larger, ordered structures. The thiophene group attached to the urea can influence the packing of these hydrogen-bonded chains, potentially leading to π-π stacking interactions between the aromatic rings, further stabilizing the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Supramolecular Assembly |

| Urea-Urea Hydrogen Bond | N-H | C=O | Linear or near-linear | Formation of 1D tapes and chains digitellinc.com |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Parallel-displaced or T-shaped | Stabilization of crystal packing |

Formation of Inclusion Complexes with Urea-Related Structures

Urea is well-known for its ability to form crystalline inclusion compounds, where "guest" molecules are entrapped within channels of a "host" lattice built from hydrogen-bonded urea molecules. cjps.org The host structure consists of a honeycomb-like network of urea molecules arranged in a hexagonal lattice, creating long, parallel tunnels with a diameter of approximately 5.5 to 5.8 Å. cjps.org

These channels can accommodate a wide variety of linear guest molecules, such as n-alkanes and polymers like poly(ethylene glycol). cjps.org The formation of these inclusion compounds is driven by the maximization of van der Waals interactions between the guest and the host channel walls, as well as the stable hydrogen-bonding network of the urea host.

While simple urea is the most common host, the principle extends to urea derivatives. The ability of this compound to form such inclusion complexes would depend on its capacity to assemble into a porous, channel-containing host lattice. The bulky 2-thienylmethyl substituent might sterically hinder the formation of the traditional hexagonal urea channel structure. However, it could potentially form different, more complex host structures capable of including smaller guest molecules. The study of such systems is a key area of interest in supramolecular chemistry, aiming to create novel materials with tailored properties for separation, storage, or catalysis. nih.govrsc.org

| Host Molecule | Typical Guest Molecules | Driving Force for Formation | Potential Application |

| Urea | n-Alkanes, linear polymers cjps.org | van der Waals interactions, host hydrogen bonding | Shape-selective separations |

| This compound | (Hypothetical) Small organic solvents | Host-guest interactions, crystal packing forces | Molecular recognition, catalysis |

Applications in Materials Science Research

Development of Novel Materials Incorporating N-(2-Thienylmethyl)urea Derivatives

The incorporation of this compound derivatives into new materials is an emerging area of interest, largely due to the functional properties imparted by the thiophene (B33073) and urea (B33335) moieties. The presence of the urea group, with its capacity for strong hydrogen bonding, opens avenues for the creation of self-healing and reprocessable materials. While research on this compound itself is specific, broader studies on polyurea and urea-containing polymers have demonstrated the potential for developing materials with dynamic covalent bonds. For instance, the covalent urea bond, typically very stable, can be rendered dynamic through mediation by certain additives like zinc salts, which can accelerate the dissociation of the urea bond by orders of magnitude [cite: 6]. This principle could be applied to polymers derived from this compound to create a new class of self-healing materials [cite: 6].

The properties of such materials can be finely tuned by altering the degree of crosslinking and the molecular weight of the precursors [cite: 6]. The commercial availability of a wide range of amine and isocyanate monomers suggests that various self-healing polyurea materials could be readily prepared [cite: 6]. Furthermore, the development of bio-based polyurethane-urea materials with self-healing and closed-loop recyclability highlights a sustainable approach to creating advanced polymers [cite: 7, 10]. These materials can exhibit remarkable self-healing efficiency, with some studies showing recovery of tensile strength at elevated temperatures [cite: 7, 10]. The self-healing mechanism in these polymers is often attributed to the synergistic effect of reversible hydrogen and imine bonds [cite: 7].

Corrosion Inhibition Studies with Thienylmethyl-Containing Urea Derivatives

Thiourea (B124793) and its derivatives are recognized as effective corrosion inhibitors for various metals, a property attributed to the presence of sulfur and nitrogen atoms in their structure [cite: 1]. These heteroatoms possess lone pair electrons that can be donated to the vacant d-orbitals of metals, facilitating the formation of a protective coordinate covalent bond on the metal surface [cite: 1]. This adsorbed film acts as a barrier, slowing down both the cathodic and anodic processes of corrosion [cite: 1].

The effectiveness of these inhibitors is influenced by several factors, including their concentration, the temperature of the solution, and the concentration of the corrosive acid [cite: 1]. The adsorption of these compounds on a metal surface can often be described by adsorption isotherms, such as the Temkin isotherm, and can involve physical adsorption, chemisorption, or a combination of both [cite: 1].

Derivatives of thiophene have also been investigated as corrosion inhibitors. Quantum chemical studies have been employed to understand the relationship between the molecular structure of thiophene derivatives and their inhibition efficiency [cite: 2]. Parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), as well as the energy gap (ΔE), are calculated to elucidate the inhibition mechanism [cite: 2]. The local reactivity of these molecules can be analyzed to identify potential sites for nucleophilic and electrophilic attacks, which are crucial for the adsorption process on the metal surface [cite: 2]. Studies on thiophene azo dye derivatives have shown that their inhibition efficiency increases with concentration and can be enhanced by synergistic effects with other ions, such as potassium iodide [cite: 3]. These derivatives have been found to act as mixed-type inhibitors, and their adsorption typically follows the Langmuir adsorption isotherm [cite: 3].

Below is a table summarizing the inhibition efficiencies of some thiophene derivatives as reported in the literature.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Arylthiophene derivative (MA-1217) | C-steel | 2 M HCl | 21x10⁻⁶ mol·L⁻¹ | 89 | [cite: 3] |

| N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline) | Zinc | 2 M HCl | 500 ppm | Not specified, but noted as a good inhibitor | [cite: 4] |

| Polymethylene thiodiamidophosphate (PTAF-2) | Steel | HCl, H₂SO₄, 3% NaCl | Not specified | 95.3 - 97.8 | [cite: 5] |

Role of Thienylmethyl Urea Derivatives as Building Blocks for Polymers and Composites

The bifunctional nature of this compound, containing both a polymerizable urea group and a functional thiophene ring, makes it a promising candidate as a building block for the synthesis of novel polymers and composites. Urea and its derivatives are widely used in the production of resins, such as urea-formaldehyde (UF) resins [cite: 13, 14, 15]. These resins are synthesized through the condensation of urea with formaldehyde (B43269) and are used extensively as adhesives in the manufacturing of particleboard and other wood-based panels [cite: 14, 15]. The properties of these composites, such as mechanical strength and water absorption, are dependent on the ratio of the resin to the filler material [cite: 15].

In a similar vein, research has demonstrated the synthesis of a novel polymer resin through the condensation of 2,5-diformylfuran, a renewable monomer, with urea [cite: 11]. This reaction, which proceeds by melting a solid mixture of the two components, yields a crosslinked, insoluble polymer [cite: 11]. The structural unit of this material consists of one 2,5-diformylfuran molecule condensed with two urea molecules [cite: 11]. The crosslinked nature of the resulting polymer was confirmed through swelling experiments [cite: 11]. This example underscores the potential for this compound to undergo similar condensation polymerization reactions, with the thienyl group providing additional functionality to the resulting polymer.

Furthermore, the urea group can be incorporated into polyurea polymers, which are known for their durability and toughness [cite: 9]. The synthesis of poly(urea formaldehyde) microcapsules for applications such as self-healing materials also highlights the versatility of urea-based polymerization [cite: 9]. These microcapsules can encapsulate a healing agent that is released upon damage to the material, initiating a polymerization and crosslinking process to repair the fracture [cite: 9].

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Derivatization for Activity Optimization

The systematic derivatization of the N-(2-thienylmethyl)urea scaffold has been a key strategy to enhance its biological activity. This process involves the introduction of various substituents at different positions of the thienyl and urea (B33335) moieties to probe the chemical space and identify modifications that lead to improved potency and selectivity.

Research has shown that modifications on both sides of the urea moiety can significantly influence the biological outcomes. For instance, in related urea derivatives, the introduction of bulky aliphatic or aryl groups has been found to be favorable for certain activities. Conversely, any modification to the central urea core, such as the introduction of a thiourea (B124793) or a carbamate (B1207046) group, often leads to a decrease in potency, highlighting the critical role of the unmodified urea structure for optimal activity. nih.gov

The following table summarizes the impact of various substitutions on the activity of analogous urea compounds, providing insights that can be extrapolated to the optimization of this compound.

| Modification Site | Substituent Type | Impact on Activity | Reference |

| Aryl side of urea | Bulky alkyl groups | Generally favorable | nih.gov |

| Aryl side of urea | Aromatic rings | Generally favorable | nih.gov |

| Central Urea Moiety | Replacement with Thiourea | Significant decrease | nih.gov |

| Central Urea Moiety | Replacement with Carbamate | Drastic decrease | nih.gov |

| Central Urea Moiety | N-methylation (mono) | Decrease | nih.gov |

| Central Urea Moiety | N-methylation (di) | Further decrease | nih.gov |

Elucidation of Key Pharmacophores and Structural Elements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogs, the urea functionality itself is a critical pharmacophoric element. Its ability to form multiple stable hydrogen bonds with biological targets is central to its mechanism of action. nih.gov

The key structural elements contributing to the biological activity of this class of compounds include:

The Urea Moiety: The -NH-CO-NH- group is a crucial hydrogen bond donor and acceptor, enabling strong interactions with protein and receptor targets. nih.gov

The Thiophene (B33073) Ring: This aromatic heterocycle serves as a scaffold and its substituents can modulate properties such as lipophilicity, electronic distribution, and steric interactions, thereby influencing binding affinity and selectivity.

The Methylene (B1212753) Bridge: The -CH2- group connecting the thiophene ring to the urea moiety provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site.

Studies on related urea compounds have indicated that maintaining a specific arrangement of a bulky aliphatic or aromatic ring on one side of the urea and another aromatic system on the other is a preferred structural arrangement for certain biological activities. nih.gov

Bioisosteric Design and Evaluation for Thienylmethyl Urea Analogues

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. This approach has been applied to urea derivatives to enhance their therapeutic profile. nih.gov

In the context of this compound, bioisosteric modifications could involve:

Replacement of the Thiophene Ring: Other five- or six-membered aromatic or heteroaromatic rings could be explored as bioisosteres for the thiophene ring to investigate the impact on activity and selectivity. For example, replacing a phenyl ring with a thieno[2,3-d]pyrimidine ring has been shown to be a successful strategy in designing analogs of other urea-based drugs. nih.gov

Modification of the Urea Moiety: While direct replacement of the urea often leads to a loss of activity, more subtle bioisosteric replacements have been investigated in other urea-containing compounds. These include groups like cyanoguanidines, 2,2-diamino-1-nitroethenes, and N-aminosulfonylamidines, which have been successful bioisosteres for the thiourea scaffold in other drug classes. nih.gov

The evaluation of these bioisosteric analogs involves synthesizing the new compounds and testing their biological activity to determine if the modification has led to improved potency, selectivity, or pharmacokinetic properties.

The following table presents potential bioisosteric replacements for different moieties of this compound based on successful strategies in related compound series.

| Original Moiety | Potential Bioisosteric Replacement | Rationale | Reference |

| Thiophene Ring | Phenyl, Pyridyl, Thiazolyl | To explore different aromatic interactions and physicochemical properties. | nih.gov |

| Urea Moiety | Thiourea (with caution) | To alter hydrogen bonding and electronic properties, though often detrimental. | nih.gov |

| Urea Moiety | Cyanoguanidine | Successful thiourea bioisostere in other contexts. | nih.gov |

| Urea Moiety | 2,2-diamino-1-nitroethene | Successful thiourea bioisostere in other contexts. | nih.gov |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-(2-thienylmethyl)urea, and how do reaction conditions influence yield and purity?